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Compound of Interest

Compound Name: 4-(Aminomethyl)pyridin-2-amine

Cat. No.: B596748

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the structural elucidation of 4-
(Aminomethyl)pyridin-2-amine. Due to the limited availability of public domain experimental
data, this guide establishes the compound's identity through confirmed chemical identifiers and
presents a putative synthesis pathway and predicted spectroscopic characteristics based on
established chemical principles. The aim is to furnish researchers with a foundational
understanding of this compound for further investigation.

Compound Identification

The compound of interest is unequivocally identified as 4-(Aminomethyl)pyridin-2-amine.
There has been notable confusion in public databases with structurally related but distinct
molecules, namely 4-(aminomethyl)pyridine and 2-amino-4-methylpyridine. The correct
identifiers for the target compound are summarized below.
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Identifier Value Citations

4-(Aminomethyl)pyridin-2-

Chemical Name _ [1][2]
amine

CAS Number 199296-51-0 [1][21[3]

Molecular Formula CeHoN3 [11[2]

Molecular Weight 123.16 g/mol [1]

Canonical SMILES C1=C(C=NC(=C1)N)CN

InChi Key YKQKTLFFQSDTGM-

UHFFFAOYSA-N

Note: Some databases present conflicting information regarding the molecular formula. The
formula CeHoNs is consistently supported by major chemical suppliers and patent literature
referencing the specific CAS number.[1][2][3]

Putative Synthesis Protocol

A detailed, experimentally verified synthesis protocol for 4-(Aminomethyl)pyridin-2-amine is
not readily available in peer-reviewed literature. However, a plausible and efficient route can be
proposed starting from the commercially available 2-amino-4-cyanopyridine. This method
involves the chemical reduction of the nitrile group to a primary amine.

Experimental Protocol: Reduction of 2-Amino-4-cyanopyridine

o Reaction Setup: To a solution of 2-amino-4-cyanopyridine (1.0 eq) in a suitable solvent such
as methanol or ethanol, add a reducing agent. A common and effective choice would be a
catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

e Reduction: The reaction mixture is then subjected to a hydrogen atmosphere (typically via a
balloon or a Parr hydrogenator) and stirred at room temperature. The progress of the
reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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o Work-up: Upon completion, the catalyst is carefully filtered off. The filtrate is then
concentrated under reduced pressure to yield the crude product.

 Purification: The crude 4-(Aminomethyl)pyridin-2-amine can be purified by column
chromatography on silica gel or by recrystallization from an appropriate solvent system to
afford the final product.

Disclaimer: This is a hypothesized protocol based on standard chemical transformations. Actual
reaction conditions may require optimization.

Structural Elucidation and Characterization
Workflow

The structural confirmation of the synthesized 4-(Aminomethyl)pyridin-2-amine would follow
a standard analytical workflow.
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Workflow for Structure Elucidation
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Caption: A logical workflow for the synthesis and structural confirmation.
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Predicted Spectroscopic Data

While experimental spectra are not publicly available, the expected spectroscopic
characteristics can be predicted based on the known structure of 4-(Aminomethyl)pyridin-2-
amine.

4.1. Mass Spectrometry (MS) The electron ionization mass spectrum is expected to show a
molecular ion peak [M]* at m/z = 123, corresponding to the molecular weight of the compound.

4.2. Infrared (IR) Spectroscopy The IR spectrum would be characterized by the following key
absorption bands:

Predicted Wavenumber

Functional Group Vibration Type
(cm™)
. . Symmetric & Asymmetric
N-H (primary amines) 3400 - 3250 (two bands)
Stretch

C-H (aromatic) Stretch 3100 - 3000

C-H (aliphatic) Stretch 3000 - 2850

N-H Bend 1650 - 1580

C=C, C=N (aromatic ring) Stretch 1600 - 1450

| C-N | Stretch | 1335 - 1250 |
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the benzylic protons of the aminomethyl group, and the protons of the two amino
groups. The aromatic protons would likely appear as a set of multiplets in the downfield
region (o 6.0-8.0 ppm). The CH:2 protons of the aminomethyl group would likely be a singlet
around & 3.5-4.0 ppm. The two NH2 groups would appear as broad singlets that are
exchangeable with D20.

e 13C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the
six carbon atoms in the molecule. Four signals would be in the aromatic region (6 100-160
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ppm), and one signal for the aliphatic CH2 carbon would be further upfield.

Biological Context and Potential Signhaling
Pathways

Aminopyridine derivatives are known to have a wide range of biological activities. For instance,
4-aminopyridine is a potassium channel blocker used in the treatment of multiple sclerosis.
While the specific biological activity of 4-(Aminomethyl)pyridin-2-amine is not extensively
documented, its structural similarity to other bioactive aminopyridines suggests potential
interactions with ion channels or other neurological targets. Furthermore, its use as a building
block in the synthesis of Casein Kinase 1 (CSNK1) inhibitors has been noted in patent
literature.[4]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b596748?utm_src=pdf-body
https://patents.google.com/patent/WO2020161257A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Potential Role in CSNK1 Inhibition Pathway
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Caption: Role as a precursor in the synthesis of CSNK1 inhibitors.
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Conclusion

4-(Aminomethyl)pyridin-2-amine (CAS 199296-51-0) is a distinct chemical entity with a
confirmed molecular formula of CeHoaNs. While it is commercially available and has been cited
in patent literature as a synthetic intermediate, a detailed public record of its experimental
synthesis and comprehensive spectroscopic analysis is currently lacking. This guide has
provided a putative synthesis and predicted spectral data to serve as a reference for
researchers. Further empirical studies are necessary to fully characterize this compound and
explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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